molecular formula C14H11Cl2N3O3S B4331302 2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

Cat. No.: B4331302
M. Wt: 372.2 g/mol
InChI Key: VZXBPBBBNSXMGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,9-dichloroquinazoline with N,N-dimethylamine under controlled conditions to introduce the dimethylamino group. This is followed by sulfonation using a sulfonating agent such as chlorosulfonic acid to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,9-Dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,9-Dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity and the presence of both quinazoline and sulfonamide moieties contribute to its distinct properties and applications .

Properties

IUPAC Name

2,9-dichloro-N,N-dimethyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S/c1-18(2)23(21,22)12-5-9-11(6-10(12)16)19-7-8(15)3-4-13(19)17-14(9)20/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXBPBBBNSXMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=O)N=C3N2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
Reactant of Route 2
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
Reactant of Route 4
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
Reactant of Route 6
Reactant of Route 6
2,9-dichloro-N,N-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

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